4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide
CAS No.: 1251699-57-6
Cat. No.: VC11976920
Molecular Formula: C17H19ClN2O3S3
Molecular Weight: 431.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251699-57-6 |
|---|---|
| Molecular Formula | C17H19ClN2O3S3 |
| Molecular Weight | 431.0 g/mol |
| IUPAC Name | 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3 |
| Standard InChI Key | BUNXWUXZWWKPRD-UHFFFAOYSA-N |
| SMILES | CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The IUPAC name, 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide, systematically describes its structure:
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A benzene ring substituted with a chlorine atom at position 4 and a sulfonamide group at position 1.
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The sulfonamide nitrogen is further functionalized with an ethyl group and a thiophene ring.
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The thiophene’s position 2 bears a thiomorpholine-4-carbonyl moiety.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1251699-57-6 |
| Molecular Formula | C₁₇H₁₉ClN₂O₃S₃ |
| Molecular Weight | 431.0 g/mol |
| SMILES | CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| InChIKey | BUNXWUXZWWKPRD-UHFFFAOYSA-N |
Structural Components and Functional Groups
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Benzene-1-sulfonamide Core: Provides a planar aromatic system conducive to π-π stacking and hydrophobic interactions.
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Chlorine Substituent: Enhances electronegativity and influences electronic distribution, potentially affecting binding to biological targets.
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Thiophene Moiety: A five-membered heterocycle with sulfur, contributing to electron-rich regions for charge-transfer interactions.
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Thiomorpholine-4-carbonyl Group: A saturated six-membered ring containing sulfur and a carbonyl group, offering conformational flexibility and hydrogen-bonding capabilities.
Synthesis and Preparation
Reaction Strategy and Steps
The synthesis involves three primary stages (Figure 1):
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Formation of the Thiophene Intermediate:
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Thiophene-3-amine is acylated with thiomorpholine-4-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
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Sulfonylation of the Ethylamine Substituent:
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The intermediate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
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Purification and Characterization:
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by NMR and HRMS validation.
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Optimization Challenges
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Steric Hindrance: Bulky substituents on the thiophene ring necessitate slow reagent addition to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve thiomorpholine coupling efficiency by stabilizing transition states.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in aqueous buffers (pH 7.4), limiting bioavailability.
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Thermal Stability: Stable up to 150°C (DSC analysis), with decomposition observed at higher temperatures due to sulfonamide bond cleavage.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 6.90 (s, 1H, thiophene), 3.70–3.20 (m, 8H, thiomorpholine and ethyl).
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IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1680 cm⁻¹ (C=O).
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The thiomorpholine group serves as a bioisostere for morpholine, improving metabolic stability.
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Structure-Activity Relationship (SAR): Modifications to the ethyl group or thiophene ring could optimize pharmacokinetics.
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